

# Safety data sheet (SDS) for Tolafentrine-d4

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Tolafentrine-d4 |           |
| Cat. No.:            | B1151293        | Get Quote |

### **Technical Guide: Tolafentrine-d4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tolafentrine-d4**, a deuterated analog of Tolafentrine. The information is compiled for use in research and development settings.

### Introduction

Tolafentrine is a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor.[1][2] The "-d4" designation indicates that the molecule has been isotopically labeled with four deuterium atoms. This labeling is typically utilized in pharmacokinetic and metabolic studies to trace the compound's absorption, distribution, metabolism, and excretion (ADME) without significantly altering its biological activity. Given the structural similarity, the safety and handling precautions for Tolafentrine are considered applicable to **Tolafentrine-d4**.

### Safety and Handling

A specific Safety Data Sheet (SDS) for **Tolafentrine-d4** is not readily available in the public domain. The following information is based on data for Tolafentrine and general principles for handling research chemicals. It is imperative to consult the supplier-specific SDS upon procurement.

#### **Hazard Identification**



While a detailed GHS classification for Tolafentrine is not universally available, related compounds and general laboratory chemical handling guidelines suggest the following potential hazards. Standard laboratory safety protocols should be strictly followed.

## **Precautionary Measures**

Safe handling of **Tolafentrine-d4** requires adherence to standard laboratory safety practices.[3]

Table 1: Handling and Precautionary Recommendations[3]

| Precaution Category                 | Recommendation                                                                                                                                          |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.                                                                       |
| Engineering Controls                | Work under a fume hood. Ensure adequate ventilation.                                                                                                    |
| Handling                            | Avoid contact with skin and eyes. Do not inhale substance/mixture. Avoid generation of dusts/aerosols.                                                  |
| Hygiene                             | Immediately change contaminated clothing.  Apply preventive skin protection. Wash hands and face after working with the substance.                      |
| Storage                             | Keep container tightly closed in a well-ventilated place. Store locked up or in an area accessible only to qualified or authorized persons.             |
| Spill Response                      | Evacuate the danger area. For spills, cover drains, collect, bind, and pump off spillage. Take up dry and dispose of properly. Clean the affected area. |

# **Physicochemical Properties**

The following table summarizes the known physical and chemical properties of Tolafentrine. These properties are expected to be very similar for **Tolafentrine-d4**, with a slight increase in molecular weight due to the deuterium atoms.



Table 2: Physicochemical Data for Tolafentrine

| Property          | Value                            | Source    |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C28H31N3O4S                      | [2]       |
| Molecular Weight  | 505.63 g/mol                     | [2]       |
| CAS Number        | 139308-65-9                      | [2][4][5] |
| Appearance        | Refer to Certificate of Analysis | [2]       |
| Solubility        | Refer to Certificate of Analysis | [2]       |
| XLogP3            | 4.1                              | [4]       |

# **Mechanism of Action and Signaling Pathway**

Tolafentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[6] [7] By inhibiting PDE3 and PDE4, Tolafentrine increases intracellular cAMP levels, leading to a range of physiological effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory responses.[7] This dual mechanism of action has shown potential in reversing pulmonary vascular remodeling.[8]

## **Signaling Pathway Diagram**

The following diagram illustrates the proposed signaling pathway for Tolafentrine's mechanism of action.





Click to download full resolution via product page

Caption: **Tolafentrine-d4** inhibits PDE3/4, increasing cAMP levels.

# **Experimental Protocols**

Detailed experimental protocols for **Tolafentrine-d4** are not publicly available. However, based on its known mechanism of action, a general workflow for its evaluation can be proposed.

## **General Experimental Workflow**

The following diagram outlines a logical workflow for the preclinical evaluation of a PDE3/4 inhibitor like **Tolafentrine-d4**.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for a PDE3/4 inhibitor.



# **Toxicological Information**

Specific toxicological data for **Tolafentrine-d4** is not available. The information provided below is based on general principles and data for similar compounds.

Table 3: Summary of Potential Toxicological Endpoints

| Endpoint                                           | Information                                                          |
|----------------------------------------------------|----------------------------------------------------------------------|
| Acute Toxicity                                     | Data not available. Handle with care to avoid acute exposure.        |
| Skin Corrosion/Irritation                          | May cause skin irritation.[3]                                        |
| Serious Eye Damage/Irritation                      | May cause eye irritation.[3]                                         |
| Respiratory or Skin Sensitization                  | May cause an allergic skin reaction or respiratory sensitization.[3] |
| Germ Cell Mutagenicity                             | Data not available.                                                  |
| Carcinogenicity                                    | Data not available.                                                  |
| Reproductive Toxicity                              | Data not available.                                                  |
| Specific Target Organ Toxicity (Single Exposure)   | May cause respiratory irritation.[3]                                 |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available.                                                  |
| Aspiration Hazard                                  | Not classified as an aspiration hazard.                              |

#### Conclusion

**Tolafentrine-d4**, as a deuterated analog of the PDE3/4 inhibitor Tolafentrine, is a valuable tool for research, particularly in metabolic and pharmacokinetic studies. While a specific SDS for the deuterated compound is not publicly available, the safety and handling procedures for the parent compound, Tolafentrine, should be adopted. Its mechanism of action through the inhibition of PDE3 and PDE4 offers therapeutic potential that warrants further investigation. Researchers should always consult the latest supplier-provided safety information and conduct a thorough risk assessment before use.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tolafentrine | C28H31N3O4S | CID 65990 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tolafentrine | 139308-65-9 [amp.chemicalbook.com]
- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 7. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 8. Inhaled tolafentrine reverses pulmonary vascular remodeling via inhibition of smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety data sheet (SDS) for Tolafentrine-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151293#safety-data-sheet-sds-for-tolafentrine-d4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com